methyl 3-({[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a thiophene carboxylate group
Mechanism of Action
Biochemical Pathways
Based on the structural similarity to other benzothiazole derivatives, this compound might be involved in antibacterial activity . Benzothiazole derivatives have been reported to exhibit potent antibacterial activity . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and specific conditions within the body (such as temperature and the presence of certain enzymes or proteins). The QSAR (Quantitative Structure-Activity Relationship) methodology can provide a foundation to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde.
Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The benzothiazole and piperidine moieties are coupled using reagents like sulfonyl chlorides.
Thiophene Carboxylate Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the benzothiazole moiety.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl 3-({[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share structural similarities and are known for their biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid have similar ring structures and are used in medicinal chemistry.
Thiophene Carboxylates: Methyl thiophene-2-carboxylate is a simpler analog with similar chemical properties.
Uniqueness
Methyl 3-({[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is unique due to the combination of these three distinct moieties, which confer a range of chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
methyl 3-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S3/c1-26-18(23)17-16(8-11-27-17)29(24,25)20-12-13-6-9-22(10-7-13)19-21-14-4-2-3-5-15(14)28-19/h2-5,8,11,13,20H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEYBYBMSWWXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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